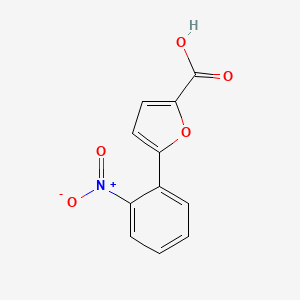

5-(2-nitrophenyl)furan-2-carboxylic acid

Description

Overview of Furan-Containing Heterocycles in Synthetic and Theoretical Chemistry

Furan (B31954), an aromatic five-membered heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of organic compounds. Its derivatives are integral to the fields of pharmaceuticals, agrochemicals, and materials science. The furan ring's unique electronic properties, arising from the delocalization of the oxygen lone pair electrons into the π-system, influence its reactivity in various chemical transformations. In synthetic chemistry, furan-containing compounds serve as versatile building blocks for the construction of more complex molecular architectures. They participate in a range of reactions, including electrophilic aromatic substitution, cycloadditions (such as the Diels-Alder reaction), and metal-catalyzed cross-coupling reactions. From a theoretical standpoint, the aromaticity and reactivity of the furan ring have been the subject of numerous computational studies, providing valuable insights into its electronic structure and reaction mechanisms.

Significance of Nitrophenyl Substitution Patterns in Organic Compounds

The nitrophenyl group is a common substituent in organic molecules and its presence significantly impacts the compound's chemical and physical properties. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of nearby functional groups. The position of the nitro group on the phenyl ring (ortho, meta, or para) leads to distinct electronic and steric effects, thereby modulating the molecule's reactivity and potential applications. In the context of 5-(2-nitrophenyl)furan-2-carboxylic acid, the ortho-nitro substitution introduces specific steric constraints and electronic interactions that are not present in its meta or para isomers. This particular substitution pattern can influence the conformation of the molecule and its ability to participate in intermolecular interactions, which is of great interest in medicinal chemistry and materials science.

Historical Context of 5-Arylfuran-2-carboxylic Acid Synthesis and Characterization

The synthesis of 5-arylfuran-2-carboxylic acids has a rich history rooted in the development of fundamental organic reactions. Early methods for the formation of the aryl-furan bond often relied on classical named reactions. The Gomberg-Bachmann reaction , first reported by Moses Gomberg and Werner Emmanuel Bachmann in 1924, provided a route to biaryl compounds via the reaction of a diazonium salt with an aromatic compound. This reaction, which proceeds through a radical mechanism, could be applied to the arylation of furan derivatives, though yields were often modest.

Another significant historical method is the Meerwein arylation , discovered by Hans Meerwein in 1939. This reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene or heterocycle, such as furan. The Meerwein arylation proved to be a more versatile and efficient method for the synthesis of 5-arylfuran derivatives, including the corresponding carboxylic acids. These early synthetic strategies laid the groundwork for the development of more modern and efficient catalytic methods for the preparation of this important class of compounds.

The characterization of these early 5-arylfuran-2-carboxylic acids relied on classical analytical techniques of the time, including melting point determination, elemental analysis, and chemical derivatization. With the advent of modern spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), the structural elucidation of these compounds has become more routine and definitive.

Research Trajectory of this compound within Chemical Literature

The research trajectory of this compound has primarily been as a key intermediate in the synthesis of more complex heterocyclic systems. Its bifunctional nature, possessing both a carboxylic acid and a nitroaryl group, makes it a valuable starting material for constructing fused ring systems.

A notable application is in the synthesis of 4H-furo[3,2-b]indole derivatives . wikipedia.org In a typical synthetic sequence, the methyl ester of this compound is reduced to the corresponding amino derivative. This amino compound can then be diazotized and subsequently cyclized to form the tricyclic furo[3,2-b]indole core structure. wikipedia.org This indole (B1671886) ring system is of interest due to its structural similarity to biologically active natural products.

Furthermore, 5-arylfuran-2-carboxylic acids, including the 2-nitrophenyl derivative, have been utilized in the synthesis of various other heterocyclic compounds. For instance, they can be converted to the corresponding acid chlorides, which are reactive intermediates for the preparation of 1,3,4-oxadiazoles andtriazolo[3,4-b]thiadiazoles. researchgate.net These classes of heterocycles are known to possess a wide range of biological activities.

While much of the research has focused on its synthetic utility, there has also been interest in the fundamental physicochemical properties of this compound and its isomers. Studies have been conducted to determine their thermodynamic properties, providing insights into their stability and behavior.

Below is a data table summarizing key properties and identifiers for this compound.

| Property/Identifier | Value | Reference |

| Molecular Formula | C₁₁H₇NO₅ | researchgate.net |

| Molecular Weight | 233.18 g/mol | researchgate.net |

| CAS Number | 29048-34-8 | researchgate.net |

| Melting Point | 216-219 °C | researchgate.net |

A second table details some of the key synthetic reactions involving this compound.

| Reaction Type | Reagents | Product Class | Reference |

| Reduction and Cyclization | 1. SnCl₂, HCl; 2. NaNO₂, H₂SO₄ | 4H-furo[3,2-b]indoles | wikipedia.org |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 5-(2-nitrophenyl)furan-2-carbonyl chloride | |

| Heterocycle Synthesis | (from acid chloride) Potassium thiocyanate, amines | 1,2,4-Thiadiazoles | |

| Heterocycle Synthesis | (from acid chloride) Tetrazoles | 1,3,4-Oxadiazoles | |

| Heterocycle Synthesis | 4-amino-1,2,4-triazole-3-thiols | triazolo[3,4-b]thiadiazoles | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-3-1-2-4-8(7)12(15)16/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFDYUSOQQYQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29048-34-8 | |

| Record name | 5-(2-Nitrophenyl)-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029048348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-NITROPHENYL)-2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAR5WG9DZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 2 Nitrophenyl Furan 2 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches for 5-(2-nitrophenyl)furan-2-carboxylic Acid

Direct synthesis methods provide an efficient route to this compound by directly coupling a furan-2-carboxylic acid derivative with a suitable phenyl precursor. These approaches are favored for their atom economy and often milder reaction conditions compared to multi-step classical syntheses.

Palladium-Catalyzed Cross-Coupling Strategies for Furan-Phenyl Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively applied in the synthesis of biaryl and heteroaryl compounds. mdpi.com The direct arylation of furans using palladium catalysts offers an economically and environmentally attractive route to 5-arylfurans. rsc.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.com In the context of synthesizing 5-aryl-2-furoic acids, this typically involves the reaction of a 5-halofuran-2-carboxylic acid derivative with an arylboronic acid.

A general procedure for the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, an analog of the target compound, involves the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid. mdpi.com This is followed by the hydrolysis of the resulting ester to yield the carboxylic acid. mdpi.com The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like sodium carbonate and a suitable solvent such as 1,4-dioxane. mdpi.com

Table 1: Example of Suzuki-Miyaura Coupling for a 5-Aryl-2-furoic Acid Analog

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-dioxane | Methyl 5-(4-nitrophenyl)furan-2-carboxylate |

Data sourced from MDPI mdpi.com

The efficiency and selectivity of Suzuki-Miyaura coupling reactions are highly dependent on the reaction conditions. numberanalytics.com Key factors that require optimization include the choice of palladium catalyst, ligand, base, and solvent system. nih.govacs.orgnih.gov

Ligand Effects: The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst. numberanalytics.com For the arylation of furans, bulky electron-rich phosphine (B1218219) ligands, such as 2-(dicyclohexylphosphino)biphenyl, have been shown to be effective when used with a palladium acetate (B1210297) catalyst. nih.govacs.orgnih.gov

Table 2: Optimization Parameters for Palladium-Catalyzed Furan (B31954) Arylation

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Catalyst | Palladium Acetate, Pd₂(dba)₃ | Influences catalytic activity and reaction rate. |

| Ligand | 2-(dicyclohexylphosphino)biphenyl, Phosphites | Affects catalyst stability and selectivity. nih.govnih.gov |

| Base | Sodium Carbonate, Potassium Fluoride | Essential for the transmetalation step. nih.govnih.gov |

| Solvent | Dioxane, Dimethylacetamide | Affects solubility and reaction kinetics. nih.govnih.gov |

Arylation Reactions of Furan-2-carboxylic Acid Precursors

Arylation reactions provide an alternative pathway to the formation of the furan-phenyl bond. These methods often involve the generation of a reactive aryl species that subsequently attacks the furan ring.

The Meerwein arylation, which utilizes arenediazonium salts, is a classic method for the arylation of furan derivatives. researchgate.net This reaction involves the diazotization of an aniline (B41778), such as 2-nitroaniline, to form the corresponding diazonium salt. researchgate.net This salt then reacts with a furan-2-carboxylic acid precursor, typically in the presence of a copper catalyst, to yield the 5-arylfuran-2-carboxylic acid. researchgate.netresearchgate.net The reaction proceeds via a radical pathway. researchgate.net The yields of this reaction are influenced by the solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net

Arenediazonium salts are formed by reacting an aromatic amine with nitrous acid at low temperatures (0–5°C). lumenlearning.com These salts are useful intermediates in organic synthesis. libretexts.org

Ceric ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a versatile reagent in organic synthesis, capable of mediating various transformations, including the formation of carbon-carbon bonds. acs.org CAN can be used to facilitate the coupling of diazonium salts with furan-2-carboxylic acid. researchgate.net This method offers an advantage over the traditional copper-catalyzed Meerwein reaction as it is often faster. researchgate.net

In a typical procedure, a substituted aniline is diazotized and then treated with furan-2-carboxylic acid in the presence of an aqueous solution of CAN. researchgate.net This approach has been successfully used to synthesize various 5-(substituted-phenyl)-furan-2-carboxylic acids. researchgate.netresearchgate.net The use of CAN as a catalyst in N-arylation of amines has also been reported. rsc.org

Table 3: Comparison of Arylation Methods

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Meerwein Arylation | Furan-2-carboxylic acid, Arenediazonium salt | Copper salt | Proceeds via a radical mechanism. researchgate.net |

| CAN-Mediated Arylation | Furan-2-carboxylic acid, Arenediazonium salt | Ceric Ammonium Nitrate (CAN) | Often faster than the traditional Meerwein reaction. researchgate.net |

Functional Group Interconversion Strategies from Related Furan Derivatives

A common and effective approach to synthesizing this compound involves the transformation of functional groups on a pre-existing furan ring. This strategy often proves more efficient than constructing the entire molecule from acyclic precursors.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of producing this compound, the corresponding aldehyde, 5-(2-nitrophenyl)furan-2-carbaldehyde, serves as a readily accessible precursor. Various oxidizing agents can be employed for this conversion, with the choice of reagent often depending on factors such as yield, reaction conditions, and compatibility with other functional groups in the molecule.

While specific research detailing the oxidation of 5-(2-nitrophenyl)furan-2-carbaldehyde is not extensively documented in the provided search results, the oxidation of similar furan-2-carbaldehydes is a well-established method. For instance, the synthesis of 5-arylfuran-2-carboxylic acids often proceeds through the corresponding aldehydes. pensoft.net This suggests that standard oxidation protocols, potentially using reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder oxidants like silver oxide (Ag2O), could be effectively applied to synthesize the target carboxylic acid from its aldehyde precursor. The general transformation is depicted below:

Figure 1: General reaction scheme for the oxidation of 5-(2-nitrophenyl)furan-2-carbaldehyde.

Figure 1: General reaction scheme for the oxidation of 5-(2-nitrophenyl)furan-2-carbaldehyde.It is important to note that the reaction conditions would need to be carefully optimized to maximize the yield of the carboxylic acid and minimize any potential side reactions, such as degradation of the furan ring or reactions involving the nitro group.

Another widely used functional group interconversion strategy is the hydrolysis of an ester to a carboxylic acid. The methyl ester, methyl 5-(2-nitrophenyl)furan-2-carboxylate, is a common intermediate that can be readily converted to the desired carboxylic acid. This hydrolysis is typically carried out under basic conditions, followed by acidification.

A representative procedure for the hydrolysis of a similar compound, methyl 5-(4-nitrophenyl)furan-2-carboxylate, involves refluxing the ester with sodium hydroxide (B78521) (NaOH) in a mixture of water and methanol (B129727). mdpi.com After the reaction is complete, the mixture is acidified with an acid, such as hydrochloric acid (HCl), to a pH of 3-4, which protonates the carboxylate salt to yield the final carboxylic acid product. mdpi.com The product is then typically extracted with an organic solvent. mdpi.com

| Reactant | Reagents | Conditions | Product |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | NaOH, H₂O/MeOH | Reflux, 3 h, then HCl | 5-(4-nitrophenyl)furan-2-carboxylic acid |

Table 1: Conditions for the hydrolysis of a methyl ester to a carboxylic acid, based on a similar compound. mdpi.com

This method is generally high-yielding and is a standard procedure in organic synthesis for the deprotection of carboxylic acids from their methyl esters.

Synthesis of Positional Isomers of 5-(nitrophenyl)furan-2-carboxylic Acid

The biological activity of a molecule can be significantly influenced by the position of substituents on its aromatic rings. Therefore, the synthesis of positional isomers of 5-(nitrophenyl)furan-2-carboxylic acid is of considerable interest for structure-activity relationship (SAR) studies. The primary isomers of interest are 5-(3-nitrophenyl)furan-2-carboxylic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid.

The synthesis of these isomers often follows similar synthetic routes to the ortho-substituted analog. A common approach involves a Suzuki coupling reaction between a boronic acid and a furan derivative, followed by hydrolysis of an ester group. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid has been prepared via a Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, catalyzed by a palladium complex, followed by basic hydrolysis of the resulting methyl ester. mdpi.com

| Isomer | Starting Materials | Key Reaction |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid | Suzuki Coupling |

| 5-(3-nitrophenyl)furan-2-carboxylic acid | (Not specified) | (Likely similar synthetic route) |

Table 2: Synthetic approaches to positional isomers of 5-(nitrophenyl)furan-2-carboxylic acid.

The synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid would likely proceed through a similar pathway, utilizing (3-nitrophenyl)boronic acid as the coupling partner. The availability of various substituted nitrophenylboronic acids makes the Suzuki coupling a versatile method for accessing a range of positional isomers.

Spectroscopic Characterization and Structural Elucidation of 5 2 Nitrophenyl Furan 2 Carboxylic Acid

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Insights into Solid-State Packing and Crystal Engineering

The determination of the three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. This is particularly crucial in fields such as materials science and pharmaceutical development, where the solid-state packing can influence factors like solubility, stability, and bioavailability.

As of the current literature review, a definitive single-crystal X-ray diffraction study for 5-(2-nitrophenyl)furan-2-carboxylic acid has not been reported. The inherent difficulties in obtaining single crystals suitable for X-ray analysis for some 5-phenyl-furan-2-carboxylic acid derivatives have been noted in the scientific literature. This can be attributed to factors such as limited solubility in common organic solvents, which can lead to rapid precipitation rather than the slow, ordered growth required for single crystal formation.

However, valuable insights can be gleaned from the crystallographic analysis of its positional isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid. While the substitution pattern of the nitro group is different, the fundamental molecular components are the same, and thus, some packing motifs might be comparable. It is crucial to emphasize that the crystal packing of the 2-nitro isomer could differ significantly due to steric and electronic effects.

In the case of the 4-nitro isomer, crystallographic studies have revealed a complex network of intermolecular interactions that dictate its solid-state architecture. These interactions include:

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is anticipated that in the solid state, this compound would also exhibit strong hydrogen bonding, likely forming dimeric structures or extended chains through O-H···O interactions between the carboxylic acid groups.

π-π Stacking: The presence of two aromatic rings, the furan (B31954) and the nitrophenyl groups, suggests the likelihood of π-π stacking interactions. These non-covalent interactions would contribute to the stabilization of the crystal lattice.

The interplay of these intermolecular forces is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The specific orientation of the nitro group in the 2-position is expected to influence the packing by introducing steric constraints and altering the molecule's dipole moment, potentially leading to a unique crystal structure compared to its 4-nitro counterpart.

A summary of the crystallographic data for the related isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid, is presented below for comparative purposes.

| Crystal Data for 5-(4-nitrophenyl)furan-2-carboxylic acid | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Key Intermolecular Interactions | Hydrogen Bonding, π-π Stacking |

This data is for a positional isomer and should be used for illustrative purposes only, as the crystal structure of this compound may differ.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

The primary functional groups in this compound are the carboxylic acid (-COOH), the nitro group (-NO₂), the furan ring, and the substituted benzene (B151609) ring. The expected vibrational frequencies for these groups are summarized in the table below. These predictions are based on established FT-IR correlation tables and computational studies on similar molecules, such as 5-nitro-2-furoic acid.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 3300 - 2500 |

| C=O stretch | 1725 - 1700 | |

| C-O stretch | 1320 - 1210 | |

| O-H bend | 1440 - 1395 and 950 - 910 | |

| Nitro Group (-NO₂) (Aromatic) | Asymmetric N-O stretch | 1550 - 1500 |

| Symmetric N-O stretch | 1355 - 1315 | |

| Furan Ring | C-H stretch | ~3100 |

| C=C stretch | 1600 - 1475 | |

| Ring breathing/stretching | 1250 - 1000 | |

| C-O-C stretch | 1200 - 1050 | |

| Benzene Ring (ortho-disubstituted) | C-H stretch | ~3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Out-of-plane C-H bend | 770 - 735 |

The broad O-H stretching band of the carboxylic acid is a hallmark feature, often spanning a wide frequency range due to hydrogen bonding. The carbonyl (C=O) stretch is typically a strong and sharp absorption. The asymmetric and symmetric stretches of the nitro group are also characteristic and are expected to be strong bands. The various vibrations of the furan and benzene rings will contribute to a complex fingerprint region in the spectrum, with the out-of-plane C-H bending of the ortho-disubstituted benzene ring being a particularly useful diagnostic peak.

Thermodynamic and Energetic Investigations of 5 Nitrophenyl Furan 2 Carboxylic Acids

Solubility Studies in Organic Solvents

The dissolution of 5-(2-nitrophenyl)furan-2-carboxylic acid in organic solvents is a key parameter for its application in synthesis and materials science. Research has been conducted to understand how factors like temperature and solvent nature affect this process.

The solubility of this compound, like most solid compounds, is temperature-dependent. A study based on the temperature dependence of its solubility in propan-2-ol has been conducted. researchgate.net Generally, for compounds of this type, solubility in organic solvents increases as the temperature rises. chemicalbook.com This positive correlation is due to the endothermic nature of the dissolution process, where energy is required to overcome the lattice energy of the solid crystal and to create space for the solute within the solvent. This relationship is fundamental for processes such as recrystallization, a common method for purifying the compound.

The polarity of the solvent plays a critical role in the dissolution of this compound. As a polar molecule containing a carboxylic acid group and a nitro group, it is expected to have limited solubility in non-polar solvents and greater solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. mdpi.com Studies on the closely related furan-2-carboxylic acid show a distinct trend where solubility decreases in the following order of solvents: methanol (B129727) > acetonitrile (B52724) > toluene (B28343) > hexane, which aligns with decreasing solvent polarity. chemicalbook.com This suggests that polar protic and aprotic solvents are more effective at solvating the this compound molecule than non-polar hydrocarbon solvents.

Based on the experimentally determined temperature dependence of solubility, key thermodynamic parameters for the dissolution of this compound in propan-2-ol have been calculated. researchgate.net The primary parameters are the enthalpy of dissolution (ΔH°sol) and the entropy of dissolution (ΔS°sol).

Enthalpy of Dissolution (ΔH°sol): This value quantifies the heat absorbed or released during the dissolution process at constant pressure. A positive enthalpy indicates an endothermic process, where heat is absorbed to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Entropy of Dissolution (ΔS°sol): This parameter reflects the change in disorder of the system upon dissolution. The process typically leads to an increase in entropy as the highly ordered solid crystal structure is broken down and the molecules disperse throughout the solvent.

From these values, the enthalpies and entropies of mixing were also determined, providing deeper insight into the intermolecular interactions between the solute and the solvent. researchgate.net

Energetic Properties and Stability Assessments

The energetic properties, particularly the enthalpies of combustion and formation, are fundamental measures of the chemical stability of this compound. These values are typically determined through precise calorimetric measurements.

For the crystalline state, the formation enthalpy is typically calculated indirectly from the experimentally measured enthalpy of combustion. nih.gov To determine the formation enthalpy in the gaseous state, the enthalpy of sublimation (ΔgcrH°m) is required. This value, representing the energy needed to convert the solid directly into a gas, is often measured using the Knudsen effusion method to determine vapor pressure as a function of temperature. researchgate.netnih.gov The gaseous-state formation enthalpy provides insight into the intramolecular forces and inherent stability of the molecule, free from intermolecular crystal lattice forces. nih.gov

As a comparative example, the experimentally derived formation enthalpies for the 3-nitro isomer are presented below. researchgate.net

| Compound | State | Standard Molar Formation Enthalpy (ΔfH°m) (kJ·mol⁻¹) |

| 5-(3-nitrophenyl)furan-2-carboxylic acid | Crystalline | -468.0 ± 7.3 |

| 5-(3-nitrophenyl)furan-2-carboxylic acid | Gaseous | -341.2 ± 12.7 |

Table 1: Standard molar formation enthalpies for the isomeric 5-(3-nitrophenyl)furan-2-carboxylic acid.

The standard molar enthalpy of combustion (ΔcH°m) is a critical thermodynamic value obtained through bomb calorimetry. nih.gov In this technique, a precise amount of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured to calculate the energy of combustion. lpnu.ua

Sublimation Enthalpies and Saturated Vapor Pressures

The determination of sublimation enthalpies and saturated vapor pressures is crucial for understanding the intermolecular forces and phase transition behaviors of crystalline substances like this compound. These thermodynamic properties are essential for the design of purification processes such as sublimation and for predicting the compound's stability and volatility.

Experimental determination of the temperature dependence of saturated vapor pressure for compounds structurally similar to this compound, such as the isomeric 5-(nitrophenyl)-furan-2-carbaldehydes, has been successfully carried out using Knudsen's effusion method. nih.gov This method allows for the calculation of standard sublimation enthalpies, entropies, and Gibbs energies at a standard reference temperature of 298.15 K. nih.gov The experimental data are typically fitted to the Clapeyron–Clausius equation, presented in a linear form (ln P vs. 1/T), from which the thermodynamic parameters are derived. nih.gov

For the isomeric 5-(nitrophenyl)-furan-2-carbaldehydes, the temperature dependence of the saturated vapor pressure was established, and the resulting data were used to calculate the standard molar enthalpies and entropies of sublimation. nih.gov These values provide insight into the energy required to overcome the intermolecular interactions within the crystal lattice.

Below is a table showcasing the standard sublimation enthalpies for related isomeric compounds, which helps in contextualizing the expected values for this compound.

| Compound | Sublimation Enthalpy (kJ·mol⁻¹) at 298.15 K |

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | 126.6 ± 6.9 |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | 153.8 ± 3.5 |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | 158.1 ± 2.9 |

| Data sourced from studies on related nitrophenylfuran derivatives. researchgate.net |

The standard heat capacity changes during sublimation are often estimated using statistical analysis of a large set of experimental values for similar compounds. researchgate.net These estimations are critical for adjusting the sublimation enthalpies measured at various temperatures to the standard temperature of 298.15 K. researchgate.net

Analysis of Isomeric Effects on Thermodynamic Properties

The position of the nitro group on the phenyl ring in nitrophenylfuran derivatives significantly influences their thermodynamic properties. scispace.comnih.gov This isomeric effect is a key area of investigation as it can reveal important patterns of mutual influence between atoms within the molecule. scispace.com A comparative analysis of the thermodynamic properties of ortho-, meta-, and para-isomers provides a deeper understanding of the structure-property relationships.

Studies on 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrophenyl)-2-furyl]acrylic acids have shown that the position of the nitro group can substantially alter the thermodynamic stability and intermolecular interactions. scispace.comnih.gov For instance, the sublimation enthalpy, which reflects the strength of the crystal lattice forces, varies among the isomers. researchgate.net

The analysis of these isomeric effects is not only of theoretical importance but also has practical implications. Understanding how the isomerism affects properties like melting point, solubility, and vapor pressure is crucial for developing efficient methods for their synthesis, separation, and purification. scispace.comnih.gov

The following table presents a comparison of the sublimation enthalpies for the three isomers of 5-(nitrophenyl)-furan-2-carbaldehyde, illustrating the impact of the nitro group's position.

| Isomer Position | Sublimation Enthalpy (kJ·mol⁻¹) |

| Ortho (2-nitro) | 126.6 ± 6.9 |

| Meta (3-nitro) | 153.8 ± 3.5 |

| Para (4-nitro) | 158.1 ± 2.9 |

| This data for the carbaldehyde analogues highlights the expected trends for the carboxylic acid derivatives. researchgate.net |

A comprehensive analysis of these properties for a series of related compounds allows for the determination of group contributions to additive schemes, which can then be used to predict the thermodynamic properties of other, unstudied molecules. scispace.com

Thermodynamic Principles in Purification Process Optimization

Thermodynamic data are fundamental to the optimization of purification processes for chemical compounds, including this compound. nih.gov Knowledge of properties such as vapor pressure, sublimation enthalpy, and solubility is essential for designing and improving techniques like recrystallization, sublimation, and chromatography. mdpi.com

For instance, the purification of related furan (B31954) derivatives often involves techniques where phase equilibria play a central role. google.com The efficiency of sublimation as a purification method is directly dependent on the compound's vapor pressure and sublimation enthalpy. A higher vapor pressure at a given temperature allows for a faster rate of sublimation, while the enthalpy of sublimation dictates the energy input required for the process.

In the case of crude products obtained from synthesis, thermodynamic principles guide the selection of an appropriate solvent for recrystallization. The ideal solvent will have a high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Furthermore, understanding the thermodynamic properties of isomers is critical when a mixture of isomers is produced during synthesis. Differences in vapor pressure and sublimation enthalpies between the ortho-, meta-, and para-isomers of 5-(nitrophenyl)furan-2-carboxylic acid can be exploited for their separation. For example, fractional sublimation could be a viable technique if the vapor pressures of the isomers are sufficiently different.

The determination of thermodynamic properties contributes to solving practical problems related to the synthesis, purification, and application of these compounds, ensuring more efficient and economically viable processes. nih.govscispace.com

Computational Chemistry and Mechanistic Insights into 5 2 Nitrophenyl Furan 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 5-(2-nitrophenyl)furan-2-carboxylic acid, these methods would provide a deep understanding of its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules.

Illustrative Optimized Geometric Parameters (for 5-nitro-2-furoic acid monomer) The following table is based on data for a related isomer and is for illustrative purposes only.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.2 Å |

| C-O (acid) | ~1.3 Å |

| O-H (acid) | ~0.9 Å |

| C-NO2 | ~1.4 Å |

| Angle (C-C-O) furan (B31954) | ~106-110° |

| Angle (O-N-O) nitro | ~124° |

| Data derived from computational studies on 5-nitro-2-furoic acid. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For aromatic nitro compounds, the HOMO is typically distributed over the aromatic rings, while the LUMO is often localized on the nitro group, indicating that this group is the primary site for nucleophilic attack or reduction. In the case of this compound, the HOMO would be expected to be spread across the furan and phenyl rings, while the LUMO would likely be concentrated on the nitrophenyl moiety. A smaller HOMO-LUMO gap suggests higher reactivity.

Illustrative Frontier Orbital Energies (for 5-nitro-2-furoic acid) The following table is based on data for a related isomer and is for illustrative purposes only.

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.0 |

| LUMO | -3.5 to -4.0 |

| Energy Gap (ΔE) | ~4.0 |

| Data derived from computational studies on 5-nitro-2-furoic acid. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound in different environments.

Specific MD simulation studies for this compound are not found in the reviewed literature. However, such simulations would be expected to explore the rotational freedom around the bond connecting the furan and nitrophenyl rings. The degree of planarity and the preferred conformations would be influenced by the solvent environment and temperature. In the solid state, intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and π-π stacking between the aromatic rings would be expected to play a significant role in the crystal packing, as has been observed for the 4-nitro isomer.

Mechanistic Elucidation of Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various chemical transformations, most notably reduction to an amino group. The mechanism of this reduction is of significant interest in organic synthesis and pharmacology.

The reduction of aromatic nitro compounds is a multi-step process that involves the transfer of six electrons to form the corresponding amine. The generally accepted pathway proceeds through several key intermediates.

The initial two-electron reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-NO). This species is highly reactive and is rapidly reduced further by another two electrons to a hydroxylamine (B1172632) intermediate (Ar-NHOH). The final two-electron reduction of the hydroxylamine yields the stable amine product (Ar-NH₂). While the nitroso and hydroxylamine species are key intermediates, they are often transient and not readily isolated under typical reaction conditions.

The reduction of the nitro group typically requires a catalyst. A wide variety of catalytic systems have been developed for this purpose, including heterogeneous catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, often in the presence of a hydrogen source like H₂ gas. Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also commonly used.

Mechanistic studies of these catalytic reductions often focus on the kinetics of the reaction to determine the rate-limiting step and the influence of different catalyst properties. The reaction rate can be affected by factors such as the nature of the catalyst, the solvent, the temperature, and the pressure of the hydrogen source. For a compound like this compound, the kinetics of the reduction would provide valuable information for optimizing the synthesis of the corresponding amino compound, which may have different biological or chemical properties.

In Silico Docking Simulations for Compound-Target Interactions (Methodology)

In silico molecular docking is a computational technique fundamental to drug discovery and molecular biology, utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The methodology for conducting docking simulations with this compound against a specific protein target would typically follow a structured protocol, as outlined below. This process allows for the elucidation of binding modes, affinities, and the nature of interactions at the molecular level.

Preparation of the Receptor Protein: The initial step involves obtaining the three-dimensional structure of the target protein, commonly sourced from crystallographic or NMR studies available in databases such as the Protein Data Bank (PDB). The raw protein structure requires meticulous preparation. This includes the removal of all non-essential molecules like water, ions, and co-crystallized ligands. Hydrogen atoms are then added to the protein structure, which is a critical step as they are often not resolved in experimental structures. The protonation states of ionizable residues are assigned based on the physiological pH to ensure an accurate representation of the protein's electrostatic potential. Finally, the protein structure is energy minimized to relieve any steric clashes and to achieve a more stable conformation.

Ligand Preparation: The three-dimensional structure of this compound is constructed using molecular modeling software. An initial geometry optimization is performed using a suitable force field. The ligand's geometry is then further refined using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a more accurate representation of its electronic structure and conformation. The charge distribution on the atoms of the ligand is also calculated, which is crucial for accurately modeling electrostatic interactions with the protein.

Docking Simulation and Scoring: With the prepared protein and ligand, the docking simulation is performed using specialized software such as AutoDock, Glide, or GOLD. The active site of the protein, the region where the ligand is expected to bind, is defined. The docking algorithm then systematically explores a vast number of possible conformations and orientations of the ligand within the active site.

Each of these poses is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various factors that contribute to the stability of the protein-ligand complex, including:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Interactions between charged and polar groups.

Hydrogen bonds: A crucial type of interaction for specific binding.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together.

Solvation effects: The energetic cost of removing the ligand and the binding site from the solvent.

The docking simulation generates a set of possible binding poses, ranked according to their predicted binding affinities.

Analysis of Docking Results: The final step is a thorough analysis of the docking results. The top-ranked poses are visually inspected to assess their plausibility. Key interactions between this compound and the amino acid residues of the protein's active site are identified. This includes identifying specific hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions that contribute to the stability of the complex. This detailed analysis provides valuable insights into the molecular basis of the compound-target interaction and can guide further optimization of the ligand's structure to improve its binding affinity and selectivity.

| Docking Simulation Stage | Key Objectives and Procedures |

| Receptor Preparation | Obtain 3D protein structure (e.g., from PDB), remove non-essential molecules, add hydrogen atoms, assign protonation states, and perform energy minimization. |

| Ligand Preparation | Construct 3D structure of this compound, perform geometry optimization (force field and quantum mechanics), and calculate atomic charges. |

| Docking and Scoring | Define the active site, run the docking algorithm to generate multiple binding poses, and use a scoring function to estimate the binding affinity of each pose. |

| Results Analysis | Visualize and analyze the top-ranked poses, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and interpret the binding mode. |

Theoretical Studies on Torsional Barriers and Molecular Strain

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and biological activity. Theoretical studies, primarily employing quantum mechanical calculations, provide deep insights into the molecule's torsional barriers and inherent molecular strain.

The key flexible bond in this compound is the single bond connecting the furan ring to the nitrophenyl ring. The rotation around this bond is subject to a torsional barrier, which is the energy required to rotate one part of the molecule relative to the other. The magnitude of this barrier is influenced by a combination of steric and electronic effects.

In the case of this compound, the presence of the nitro group at the ortho position of the phenyl ring introduces significant steric hindrance. This steric clash between the nitro group and the adjacent furan ring is expected to result in a non-planar ground state conformation. To alleviate this steric strain, the phenyl and furan rings will likely be twisted relative to each other.

Crystallographic data for the closely related isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid, reveals that the molecule is nearly planar, with a small dihedral angle between the furan and phenyl rings. mdpi.com This suggests that in the absence of significant ortho-substituent effects, there is a preference for a more planar arrangement to maximize π-system conjugation.

| Compound | Dihedral Angle (Furan-Phenyl) | Torsion Angle (C4-C5-C6-C7) | Torsion Angle (C8-C9-N1-O4) |

| 5-(4-nitrophenyl)furan-2-carboxylic acid (Molecule 1) | 4.1(1)° | 3.7(4)° | 13.5(3)° |

| 5-(4-nitrophenyl)furan-2-carboxylic acid (Molecule A) | 6.1(1)° | 5.6(4)° | 9.6(3)° |

Data from the crystallographic study of 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface for the rotation around the furan-phenyl bond. This involves systematically varying the dihedral angle and calculating the energy at each point. The resulting energy profile reveals the low-energy (stable) conformations and the high-energy (transition state) conformations, with the energy difference corresponding to the rotational barrier.

For this compound, the energy profile is expected to show distinct energy minima corresponding to the most stable twisted conformations and energy maxima at or near the planar conformations due to severe steric repulsion between the ortho-nitro group and the furan ring. The calculated torsional barrier would provide a quantitative measure of the molecule's conformational rigidity.

Structure Activity Relationship Sar Studies and Rational Design of 5 2 Nitrophenyl Furan 2 Carboxylic Acid Derivatives

Synthetic Strategies for Derivatization

Synthetic derivatization is a cornerstone of SAR studies, allowing for the systematic exploration of chemical space around a lead compound. For 5-(2-nitrophenyl)furan-2-carboxylic acid, derivatization strategies focus on three main areas: the carboxylic acid group, the nitrophenyl ring, and the C-5 substituent of the furan (B31954) ring.

The carboxylic acid group is a primary site for modification due to its chemical reactivity and its potential to form key hydrogen bonds with biological targets. Common modifications include esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can influence properties such as lipophilicity and cell permeability. For instance, methyl esters of related 5-phenyl-furan-2-carboxylic acids have been synthesized as intermediates or final compounds. mdpi.comunimi.it The synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate is achieved through methods like Suzuki coupling followed by hydrolysis of the ester if the acid is desired. mdpi.com This esterification can also be a key step in creating prodrugs that are converted to the active carboxylic acid in vivo.

Amidation: Forming amides is another critical strategy to explore SAR. The carboxylic acid can be activated, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with various amines, anilines, or hydrazines to produce a diverse library of furan-2-carboxamides. researchgate.netnih.gov This approach allows for the introduction of a wide range of substituents, altering the molecule's size, shape, and hydrogen-bonding capabilities. researchgate.net Studies on related furan-2-carboxamides have shown that these derivatives can exhibit significant biological activity. nih.gov

| Modification Type | Derivative Class | Synthetic Approach | Potential Impact |

|---|---|---|---|

| Esterification | Methyl Esters | Reaction with methanol (B129727) in the presence of an acid catalyst or as part of a multi-step synthesis (e.g., Suzuki coupling with an ester starting material). mdpi.comunimi.it | Increased lipophilicity, altered cell permeability, potential prodrug strategy. |

| Amidation | Carboxamides, N-acylcarbohydrazides | Activation of the carboxylic acid (e.g., with CDI) followed by reaction with an amine or hydrazine (B178648). researchgate.netnih.gov | Introduction of diverse functional groups, altered hydrogen bonding patterns, modulation of biological activity. |

Altering the substitution pattern on the 2-nitrophenyl ring can significantly affect the electronic properties, steric profile, and metabolic stability of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common tactic in medicinal chemistry. For example, a fluorinated derivative, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been synthesized and analyzed. unimi.it The presence of a fluorine atom can alter the compound's pKa, improve binding affinity through new interactions, and block metabolic oxidation. Similarly, bromophenyl derivatives have also been generated to probe the effects of a larger, more lipophilic halogen. nih.gov

Other Electron-Donating and -Withdrawing Groups: A wide array of other substituents can be introduced to systematically probe the electronic requirements for activity. These include electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), and electron-withdrawing groups such as cyano (-CN) and trifluoromethyl (-CF₃). researchgate.net While not always performed on the this compound scaffold itself, SAR studies on analogous nitrofuran series have shown that such substitutions are critical for tuning biological activity. researchgate.net

| Substitution Type | Example Group | Rationale for Inclusion in SAR Studies |

|---|---|---|

| Halogenation | Fluoro (-F), Bromo (-Br) | Modulates electronic properties, lipophilicity, and metabolic stability; can introduce new binding interactions. unimi.itnih.gov |

| Electron-Donating | Methoxy (-OCH₃), Methyl (-CH₃) | Increases electron density in the ring, potentially affecting binding and reactivity. researchgate.net |

| Electron-Withdrawing | Cyano (-CN), Trifluoromethyl (-CF₃) | Decreases electron density, impacting pKa and electronic interactions with the target. researchgate.net |

Replacing the 2-nitrophenyl group with other aromatic or heteroaromatic rings is a strategy to explore new binding modes and improve compound properties. The furan scaffold is a π-electron-rich aromatic system, making it reactive in electrophilic aromatic substitution reactions, which facilitates the introduction of various substituents. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are highly effective for linking different aryl or heteroaryl boronic acids to the C-5 position of a furan ring, often starting from a 5-bromofuran derivative. mdpi.com This method allows for the synthesis of a broad library of compounds with diverse electronic and steric properties at this position, which is essential for comprehensive SAR exploration. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For nitrofuran derivatives, QSAR studies have provided valuable insights into the physicochemical features that govern their antibacterial effects. researchgate.netresearchgate.net

Analyses of related 5-nitrofuran compounds have shown that biological activity is often negatively correlated with electronic parameters, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). researchgate.net This suggests that substituents that increase the electron density of the molecule can enhance its activity. Interestingly, these QSAR models have indicated that hydrophobicity does not play a significant role in determining the activity for these classes of compounds. researchgate.netresearchgate.net The enzymatic reduction of the nitro group is a necessary step for the antimicrobial action of these compounds, but the QSAR regressions suggest it is not the rate-determining step. researchgate.net

| Parameter | Correlation with Activity | Implication for Rational Design |

|---|---|---|

| Electronic Properties (e.g., Hammett constant σ, Reduction Potential E) | Negative correlation. researchgate.net | Electron-donating substituents are generally favored to enhance biological activity. |

| Hydrophobicity | No significant contribution found. researchgate.net | Modifying lipophilicity is less likely to be a primary strategy for improving potency in this series. |

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of 5-phenyl-furan-2-carboxylic acid derivatives reveals important structural features. X-ray crystallography studies on the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid showed that the molecule is almost completely planar, with only a very small dihedral angle between the furan and phenyl rings. mdpi.comresearchgate.net This planarity is a key feature that facilitates strong intermolecular interactions, including hydrogen bonding and π-π stacking. mdpi.com Such interactions are not only important for the crystal packing but are also indicative of the types of non-covalent bonds the molecule can form within a protein's active site. The knowledge of preferred conformations is vital for understanding structure-activity relationships and for guiding the design of new derivatives with improved binding affinity. uc.pt Computational methods, such as Density Functional Theory (DFT), are also employed to study the conformational behavior of furan-containing molecules. frontiersin.org

Pharmacophore Modeling for Furan-Based Compounds

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. A pharmacophore model for this compound and its derivatives would likely include several key features based on its structure. jppres.comnih.gov

These features typically include:

Hydrogen Bond Acceptors: The oxygen atoms of both the carboxylic acid and the nitro group.

Hydrogen Bond Donors: The hydroxyl group of the carboxylic acid.

Aromatic/Hydrophobic Regions: The furan and nitrophenyl rings.

Molecular docking studies on related furan-2-carboxamides have suggested specific binding modes where hydrogen bonds play a crucial role in ligand recognition. researchgate.net A validated pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity, thus accelerating the discovery of new leads. jppres.com

Investigation of the Role of the Nitro Group and its Positional Isomers in Modulating Biological Activity

The functionalization of the 5-phenylfuran-2-carboxylic acid scaffold has been a significant area of interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. A key aspect of the structure-activity relationship (SAR) of these derivatives is the introduction of a nitro (NO₂) group onto the phenyl ring. The electronic properties and position of this nitro group can profoundly influence the compound's biological activity. This section delves into the investigation of the nitro group's role and the impact of its positional isomerism on the biological efficacy of 5-(nitrophenyl)furan-2-carboxylic acid derivatives.

The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic reactive nitrogen species. This mechanism underscores the essentiality of the nitro group for the bioactivity of many nitrofuran derivatives. Research into various classes of nitroaromatic compounds has consistently demonstrated that the position of the nitro substituent can dramatically alter the biological activity profile.

In a study investigating the anti-inflammatory effects of chalcone (B49325) derivatives, it was observed that the positioning of the nitro group had a significant impact on their activity. Specifically, compounds with a nitro group at the ortho position of the phenyl ring exhibited the highest percentage of inhibition in a TPA-induced mouse ear edema model. mdpi.com For instance, a chalcone with an ortho-nitro group on one of the aromatic rings showed a percentage inhibition of 71.17 ± 1.66%, while another with an ortho-nitro group on the other ring displayed an even higher inhibition of 80.77 ± 2.82%. mdpi.com In contrast, the meta and para isomers generally showed lower, though in some cases still notable, activity. mdpi.com This highlights the critical role of steric and electronic effects dictated by the nitro group's location.

While a direct comparative study of the biological activities of the ortho, meta, and para isomers of 5-(nitrophenyl)furan-2-carboxylic acid is not extensively documented in the available literature, research on the individual isomers and related compounds provides valuable insights. The 4-nitro (para) isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been identified as a promising candidate in the development of antitubercular agents. mdpi.com These 5-phenyl-furan-2-carboxylic acids have been investigated as potential therapeutics that target iron acquisition in mycobacterial species. mdpi.com

The synthesis of the ortho, meta, and para isomers of the related 5-(nitrophenyl)furan-2-carbaldehydes has been reported, indicating the chemical accessibility of these positional isomers for the corresponding carboxylic acids. The distinct thermodynamic properties of these carbaldehyde isomers further suggest that the carboxylic acid counterparts would also exhibit unique physicochemical and, consequently, biological properties.

The following table summarizes the available biological activity data for the positional isomers of 5-(nitrophenyl)furan-2-carboxylic acid. It is important to note the current gaps in the literature regarding a comprehensive, head-to-head comparison of these isomers.

| Compound | Nitro Group Position | Biological Activity | Target Organism/Assay | Reported Efficacy | Reference |

|---|---|---|---|---|---|

| This compound | ortho (2-nitro) | Data Not Available | Data Not Available | Data Not Available | N/A |

| 5-(3-nitrophenyl)furan-2-carboxylic acid | meta (3-nitro) | Data Not Available | Data Not Available | Data Not Available | N/A |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | para (4-nitro) | Antitubercular | Mycobacterium tuberculosis (in the context of targeting iron acquisition) | Identified as a lead compound in a series of furan-based inhibitors. | mdpi.com |

The lack of comprehensive comparative data for the three isomers of 5-(nitrophenyl)furan-2-carboxylic acid underscores a significant area for future research. Based on the findings from related nitroaromatic compounds, it can be hypothesized that the ortho, meta, and para isomers would exhibit distinct biological activities. The electronic and steric hindrance effects of the nitro group at different positions would likely influence the molecule's ability to interact with biological targets. The ortho-isomer, for instance, may adopt a different conformation compared to the more linear para-isomer, which could affect its binding affinity to enzymes or receptors.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Intermediates in the Synthesis of Complex Organic Molecules

The furan-2-carboxylic acid moiety is a key structural unit that acts as a precursor in numerous synthetic pathways. The carboxylic acid group can be readily converted into various functional groups such as esters, acid chlorides, amides, and hydrazides, which are pivotal intermediates for constructing larger, more elaborate molecular architectures. The presence of the nitrophenyl group also offers a site for further functionalization, typically through reduction of the nitro group to an amine, which can then participate in a variety of coupling and cyclization reactions.

Furan-based compounds, particularly furan-2,5-dicarboxylic acid (FDCA), are recognized as important bio-based building blocks for polymers. nih.govrsc.orgresearchgate.netresearchgate.net FDCA is considered a promising renewable alternative to petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). researchgate.netresearchgate.nettue.nlnih.gov While 5-(2-nitrophenyl)furan-2-carboxylic acid is not a direct monomer in the same vein as FDCA, its structural similarity suggests its potential as a specialty monomer precursor. After chemical modification, such as the reduction of the nitro group and potential introduction of a second carboxylic acid group, derivatives of this compound could be incorporated into polymer chains to impart specific properties, such as altered thermal stability, solubility, or functionality. The development of polymers from furan (B31954) derivatives is a significant area of research aimed at creating sustainable materials. rsc.orgresearchgate.net

The 5-phenyl-furan-2-carboxylic acid scaffold is a key component in the development of new therapeutic agents. mdpi.com Research has identified this class of compounds as having potential applications in medicine, notably as antitubercular agents that target iron acquisition in Mycobacterium tuberculosis. mdpi.comresearchgate.net The furan core is a common feature in many antitubercular drugs. mdpi.com By serving as a foundational structure, this compound can be systematically modified to generate a library of derivatives. These derivatives can then be screened for various biological activities, leveraging the established importance of the furan moiety in medicinal chemistry.

Catalytic Applications of Phenylfuran Derivatives

While this compound itself is primarily used as a synthetic intermediate, the broader class of furan derivatives is central to the field of catalysis, often as substrates in catalytic conversions to produce valuable chemicals. For instance, the catalytic oxidation of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) is a key process for producing monomers such as FDCA. tue.nlnih.govrmit.edu.au These reactions often employ catalysts based on noble metals (like Ru, Pt, Au) or non-noble metal oxides. tue.nlrmit.edu.au The development of efficient catalytic systems for the conversion of furans is crucial for advancing bio-based chemical industries. rmit.edu.au

Synthesis of Novel Heterocyclic Systems utilizing this compound Scaffolds

The structure of this compound is ideally suited for the synthesis of various fused and unfused heterocyclic systems. The carboxylic acid function is the primary reactive handle, typically activated and converted into a key intermediate, such as an acid hydrazide. This hydrazide is a versatile precursor for constructing nitrogen- and sulfur-containing heterocycles.

The synthesis of these heterocyclic systems from a furan-2-carboxylic acid starting material follows established synthetic routes.

1,3,4-Oxadiazoles: These are commonly synthesized from the corresponding acid hydrazide. One established method involves the reaction of the acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazate salt, which is then cyclized. nih.gov Alternatively, the acid hydrazide can be reacted with an appropriate carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

1,3,4-Thiadiazoles: The synthesis of the 1,3,4-thiadiazole (B1197879) ring often begins with the reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid or a dehydrating agent like phosphorus oxychloride. jocpr.comrsc.org This reaction leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. The resulting amino group can be further modified, for example, through the formation of Schiff bases. jocpr.com

Triazolo[3,4-b]thiadiazoles: This fused heterocyclic system is typically constructed from a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate. This triazole can be prepared from the initial furan-2-carboxylic acid via its hydrazide, which is then reacted to form a thiosemicarbazide, followed by cyclization. The resulting 4-amino-1,2,4-triazole-3-thiol (B7722964) is then reacted with various reagents, such as carboxylic acids, aldehydes, or isothiocyanates, to form the fused thiadiazole ring. bohrium.comnih.govresearchgate.net Studies have demonstrated the synthesis of these systems starting from the closely related 5-nitro-2-furoic acid. bohrium.comnih.govsigmaaldrich.com

The table below summarizes the key synthetic intermediates and the resulting heterocyclic cores derived from a furan-2-carboxylic acid precursor.

| Starting Material Precursor | Key Intermediate | Reagents for Cyclization | Resulting Heterocyclic Core |

| This compound | Acid Hydrazide | Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thione |

| This compound | Acid Hydrazide | Carboxylic Acid / POCl₃ | 2,5-Disubstituted 1,3,4-Oxadiazole |

| This compound | Carboxylic Acid | Thiosemicarbazide / H₂SO₄ or POCl₃ | 2-Amino-5-substituted 1,3,4-Thiadiazole |

| This compound | 4-Amino-1,2,4-triazole-3-thiol | Carboxylic Acid / Aldehyde | Triazolo[3,4-b]thiadiazole |

Hydrazide-hydrazones are a class of compounds known for their significant biological activities. nih.govnih.govmdpi.com They are synthesized through a straightforward condensation reaction. The first step involves the conversion of this compound to its corresponding acid hydrazide. This is typically achieved by first forming the methyl or ethyl ester of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate. mdpi.com

The resulting 5-(2-nitrophenyl)furan-2-carbohydrazide is then reacted with a variety of substituted aldehydes or ketones. nih.govnih.govmdpi.com This condensation reaction yields the target hydrazide-hydrazone derivatives. Research on hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid has shown that these compounds can exhibit promising antimicrobial properties. nih.gov

Exploration in Anti-Virulence Strategy Research

The development of anti-virulence strategies represents a promising alternative to traditional antibiotics, aiming to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives antibiotic resistance. One such strategy targets essential pathways required for an organism's pathogenicity, such as iron acquisition. In mycobacteria, the biosynthesis of iron-chelating siderophores is critical for survival and virulence within a host.

The enzyme salicylate (B1505791) synthase (MbtI in Mycobacterium tuberculosis and Mab-SaS in M. abscessus) plays a pivotal role in this process, catalyzing the conversion of chorismate to salicylate, a foundational step for siderophore production. researchgate.netnih.gov Consequently, the inhibition of this enzyme is a key focus of anti-virulence research. The chemical class of 5-phenylfuran-2-carboxylic acids, to which this compound belongs, has been identified as a promising group of MbtI inhibitors. nih.govresearchgate.net Research has demonstrated that these furan-based derivatives can effectively inhibit MbtI, thereby disrupting the iron uptake machinery of mycobacteria. researchgate.net The investigation of a library of approximately 100 furan-based derivatives against the related enzyme Mab-SaS included nitro-substituted analogs, underscoring the relevance of this chemical space in developing novel anti-virulence agents. nih.gov Although some research has focused on replacing the nitro moiety due to potential toxicity concerns, its inclusion in early lead compounds highlights its role in initial structure-activity relationship studies. researchgate.net

Potential in Targeted Enzyme Inhibition Studies (e.g., MbtI, RNase H, PqsD)

The specific molecular architecture of this compound and its analogs makes them subjects of interest for inhibiting various enzymes critical to disease processes.

MbtI: The most significant research application for this compound class is the inhibition of salicylate synthase (MbtI). This enzyme is essential for the mycobactin (B74219) biosynthesis pathway in Mycobacterium tuberculosis and is absent in humans, making it an attractive and specific therapeutic target. researchgate.net The 5-phenylfuran-2-carboxylic acid scaffold has been extensively studied for its ability to bind to and inhibit MbtI. acs.org

Structure-activity relationship (SAR) studies have explored various substitutions on the phenyl ring to optimize inhibitory activity. For instance, the synthesis of a related analog, 5-(3-nitrophenyl)furan-2-carboxylate, has been documented as part of efforts to understand the electronic and steric requirements for potent MbtI inhibition. acs.org While specific kinetic data for the 2-nitro isomer is not detailed in the reviewed literature, the consistent activity of the broader class supports its potential as an MbtI inhibitor. One study identified 5-(2-amino-4-nitrophenyl)furan-2-carboxylic acid as a promising candidate against the related salicylate synthase in M. abscessus. nih.gov Another potent inhibitor from this class, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, demonstrated significant antitubercular activity, validating the therapeutic potential of the scaffold. researchgate.net

RNase H and PqsD: While the 5-phenylfuran-2-carboxylic acid scaffold is well-studied for MbtI inhibition, current research does not extend to this compound as an inhibitor for RNase H or PqsD. Studies on RNase H inhibition have identified derivatives of a different compound, 5-nitro-furan-2-carboxylic acid, as active. This compound features a nitro group directly on the furan ring, a significant structural difference. Similarly, research into PqsD inhibitors has focused on compounds with a (2-nitrophenyl)methanol scaffold, which lacks the furan-2-carboxylic acid moiety entirely. Therefore, based on available scientific literature, this compound is not currently recognized as a subject of study for RNase H or PqsD inhibition.

Future Research Directions and Outlook

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric syntheses to produce enantiomerically pure forms of 5-(2-nitrophenyl)furan-2-carboxylic acid derivatives is a critical research direction. Chiral carboxylic acids with an α-stereogenic center are integral to many therapeutic agents and natural products. rsc.org

Future work could focus on adapting existing methods or developing entirely new catalytic strategies. For instance, the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones has been shown to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.netsci-hub.st Investigating similar enantioselective oxidation strategies starting from prochiral precursors could yield the desired chiral furan-based carboxylic acids. researchgate.net Research into transition metal catalysis and organocatalysis, which have been pivotal in the asymmetric synthesis of other α-stereogenic carboxylic acids, could provide efficient and highly selective routes. rsc.org Exploring enzymatic resolutions or chiral chromatography may also offer viable pathways to obtaining single enantiomers.

Exploration of Bioisosteric Replacements in Derivative Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing drug-like properties such as potency, selectivity, pharmacokinetics, and toxicity. drughunter.comctppc.orgnih.gov This approach involves substituting a functional group with another that has similar physical and chemical properties. drughunter.comctppc.org For this compound, both the carboxylic acid and the nitro group are prime candidates for bioisosteric modification.

Carboxylic Acid Bioisosteres: The carboxylic acid group can present challenges related to metabolic instability, toxicity, and poor membrane permeability. nih.govnih.gov A variety of replacements can be explored: nih.govnih.gov

Tetrazoles: As one of the most common carboxylic acid bioisosteres, 5-substituted 1H-tetrazoles have comparable acidity (pKa ≈ 4.5–4.9) and can enhance metabolic stability and binding affinity. drughunter.comcambridgemedchemconsulting.com

Acyl Sulfonamides: These groups can mimic the hydrogen-bonding properties of carboxylic acids and have been shown to significantly increase potency in some contexts. drughunter.com

Hydroxamic Acids: While primarily used for their metal-chelating properties, hydroxamic acids have also been successfully employed as carboxylic acid surrogates. nih.gov

Other Heterocycles: Rings such as 5-oxo-1,2,4-oxadiazoles, isoxazolols, and 1-hydroxypyrazoles offer different acidity and permeability profiles that can be advantageous. drughunter.comnih.govcambridgemedchemconsulting.com

Neutral Bioisosteres: In some cases, replacing the acidic group with a neutral one that relies on hydrogen bonding or cation-π interactions can improve properties like CNS distribution. nih.govhyphadiscovery.com